(R)-Roemerine (R)-Roemerine (R)-Roemerine, also known as roemerine or aporeine, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof (R)-Roemerine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-roemerine is primarily located in the membrane (predicted from logP). Outside of the human body, (R)-roemerine can be found in coffee and coffee products and tea. This makes (R)-roemerine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 15548-23-9
VCID: VC21066569
InChI: InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3
SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

(R)-Roemerine

CAS No.: 15548-23-9

Cat. No.: VC21066569

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-Roemerine - 15548-23-9

Specification

Description (R)-Roemerine, also known as roemerine or aporeine, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof (R)-Roemerine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-roemerine is primarily located in the membrane (predicted from logP). Outside of the human body, (R)-roemerine can be found in coffee and coffee products and tea. This makes (R)-roemerine a potential biomarker for the consumption of these food products.
CAS No. 15548-23-9
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Standard InChI InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3
Standard InChI Key JCTYWRARKVGOBK-UHFFFAOYSA-N
SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
Melting Point 102-103°C

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